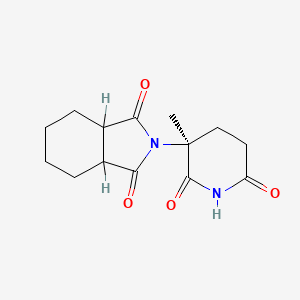
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide is a complex organic compound with the molecular formula C₁₀H₁₃N₂O₂. This compound is part of the benzoxadiazole family, known for its unique structural features and diverse chemical properties. It is characterized by a fused ring system that includes a benzene ring and an oxadiazole ring, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with norbornene derivatives, which are readily available and serve as the core structure.
Cyclization: The norbornene derivative undergoes a cyclization reaction with nitrosyl chloride to form the benzoxadiazole ring.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the 1-oxide group back to its parent form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted benzoxadiazole compounds.
Applications De Recherche Scientifique
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The oxadiazole ring can interact with biological macromolecules, altering their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Methano-2,1,3-benzoxadiazole: Lacks the tetrahydro and trimethyl groups.
2,1,3-Benzoxadiazole: A simpler structure without the methano and tetrahydro modifications.
Norbornene derivatives: Share the norbornene core but differ in functional groups.
Uniqueness
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide is unique due to its specific structural modifications, which enhance its stability and reactivity compared to simpler benzoxadiazole compounds. These modifications also contribute to its diverse range of applications in various fields.
Propriétés
Numéro CAS |
7249-57-2 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1,10,10-trimethyl-3-oxido-4-oxa-5-aza-3-azoniatricyclo[5.2.1.02,6]deca-2,5-diene |
InChI |
InChI=1S/C10H14N2O2/c1-9(2)6-4-5-10(9,3)8-7(6)11-14-12(8)13/h6H,4-5H2,1-3H3 |
Clé InChI |
PGNDZJNONQQNSV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C3=[N+](ON=C23)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



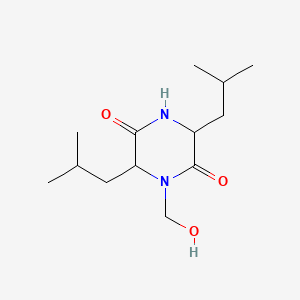
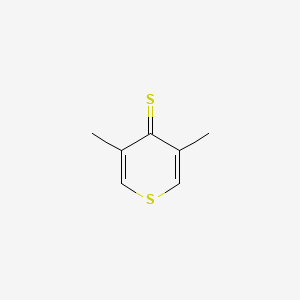
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)
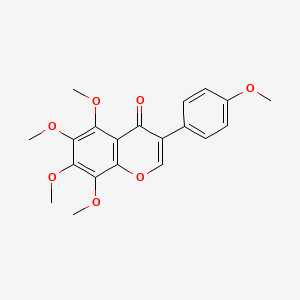
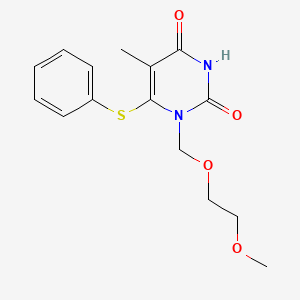

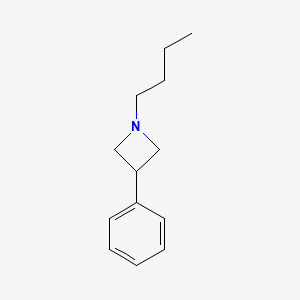
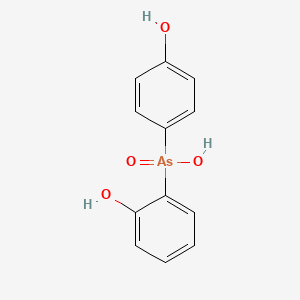
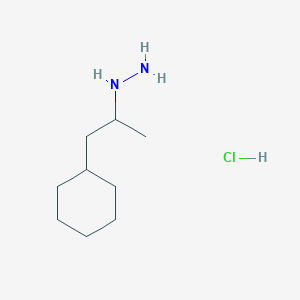
![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)

